molecular formula C21H18ClN5O3S B2971214 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 893918-93-9

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2971214
CAS No.: 893918-93-9
M. Wt: 455.92
InChI Key: GMOAXYSPZROHIS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thioether group, and an acetamide group. These types of compounds are often synthesized for use in various fields, including medicinal chemistry, due to their potential biological activities .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or forming a new ring. The exact method would depend on the specific compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrazolo[3,4-d]pyrimidin-4-yl ring, for example, might undergo reactions with electrophiles or nucleophiles at various positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Antitumor Evaluation

A new series of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, a compound with significant activity was identified, showing potential for further antitumor studies (El-Morsy, El-Sayed, & Abulkhair, 2017).

Heterocyclic Synthesis with Activated Nitriles

Research on the synthesis of new derivatives from activated nitriles has led to the creation of compounds with potential applications in various scientific fields. These compounds were characterized by various spectroscopic methods, highlighting the versatility of nitriles in heterocyclic chemistry (Elian, Abdelhafiz, & abdelreheim, 2014).

Antimicrobial Activity of Heterocycles

A study focused on the synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety. This research demonstrates the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on the specific biological target it interacts with. This could be determined through various biochemical and biophysical experiments .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific physical and chemical properties, as well as its biological activity. Appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on a compound like this could include further studies to optimize its synthesis, investigate its mechanism of action, and evaluate its potential applications .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-6-7-18(30-2)17(9-15)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-4-13(22)8-14/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOAXYSPZROHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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